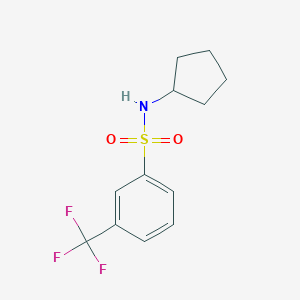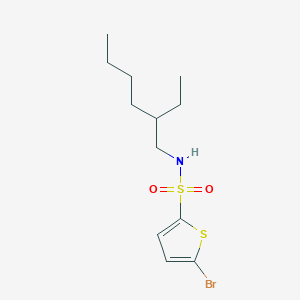
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of ions across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. The dysfunction of CFTR leads to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
作用機序
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide selectively binds to the cytoplasmic side of the CFTR chloride channel and blocks its function. The exact mechanism of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide action is not fully understood, but it is believed to involve the stabilization of the closed state of the CFTR channel. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to be a potent and specific inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and physiological effects:
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the CFTR chloride channel and the epithelial cells. These effects include the inhibition of chloride transport, the reduction of mucus viscosity, the prevention of bacterial infections, and the modulation of inflammation. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has also been shown to have minimal cytotoxicity and to be well-tolerated in animal models.
実験室実験の利点と制限
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several advantages and limitations for lab experiments. The advantages include its high potency and specificity for CFTR, its ability to block the CFTR channel reversibly, and its minimal cytotoxicity. The limitations include its challenging synthesis, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels.
将来の方向性
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several potential future directions for research and development. These include the optimization of its synthesis and formulation, the investigation of its long-term safety and efficacy in animal models and clinical trials, the exploration of its potential therapeutic effects on other diseases associated with CFTR dysfunction, and the development of new CFTR inhibitors with improved pharmacological properties. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has the potential to be a promising therapeutic agent for CF and other diseases associated with CFTR dysfunction, and further research is needed to fully explore its potential.
合成法
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of various reagents and catalysts. The most commonly used method involves the reaction of N-cyclopentyl-3-nitrobenzenesulfonamide with trifluoromethyl iodide in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to obtain N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide. The synthesis of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic effects on CF and other diseases associated with CFTR dysfunction. In vitro studies have shown that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can effectively block the CFTR chloride channel, leading to a reduction in ion transport across the epithelial cells. In vivo studies have demonstrated that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can improve lung function, reduce inflammation, and prevent bacterial infections in animal models of CF.
特性
製品名 |
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
分子式 |
C12H14F3NO2S |
分子量 |
293.31 g/mol |
IUPAC名 |
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)9-4-3-7-11(8-9)19(17,18)16-10-5-1-2-6-10/h3-4,7-8,10,16H,1-2,5-6H2 |
InChIキー |
MQZBYCPSGZGAAV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)




